N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide
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Overview
Description
N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide is a complex organic compound that features a thiazole ring, a morpholine ring, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with isocyanates.
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Final Coupling: The final step involves coupling the thiazole derivative with the morpholine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced thiazole or morpholine derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Pharmacology: It is investigated for its potential therapeutic effects and pharmacokinetics.
Industry: The compound is used in the development of new materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring is known to interact with various biological targets, leading to inhibition of enzyme activity or modulation of receptor function. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with target proteins.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiazole-4-carboxamide and thiazole-2-carboxamide share structural similarities.
Morpholine Derivatives: Compounds like morpholine-4-carboxamide and N-methylmorpholine-4-carboxamide are structurally related.
Uniqueness
N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide is unique due to the combination of the thiazole and morpholine rings, which confer distinct biological activities and physicochemical properties. This combination enhances its potential as a versatile bioactive molecule with applications in various fields of research and industry.
Properties
Molecular Formula |
C17H20N4O3S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[4-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamoyl]phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C17H20N4O3S/c1-11-12(2)25-16(18-11)20-15(22)13-3-5-14(6-4-13)19-17(23)21-7-9-24-10-8-21/h3-6H,7-10H2,1-2H3,(H,19,23)(H,18,20,22) |
InChI Key |
SSCMLKOPRDAPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)NC(=O)N3CCOCC3)C |
Origin of Product |
United States |
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